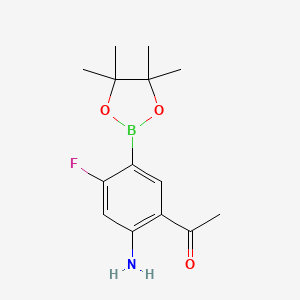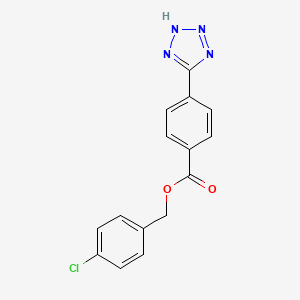![molecular formula C19H19N3O2 B12520672 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the bicyclic structure . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and amines (e.g., NH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these enzymes and receptors, leading to its observed biological effects.
相似化合物的比较
- 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2-azabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
- 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-ol
Comparison: 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one is unique due to its specific bicyclic structure and the presence of both hydroxyl and pyridinyl groups. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-3-(5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2 |
InChI 键 |
INAICWLVUAKEPB-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


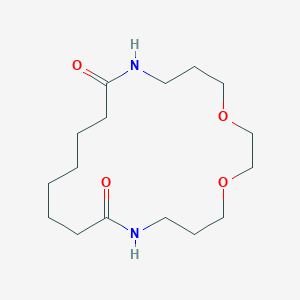
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)

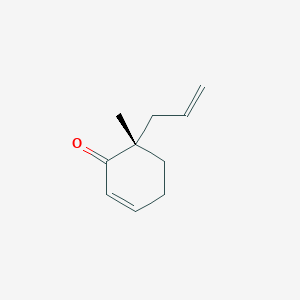
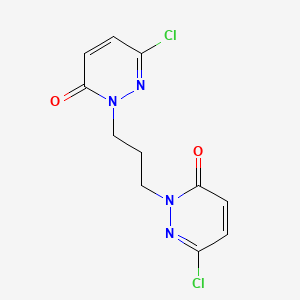
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
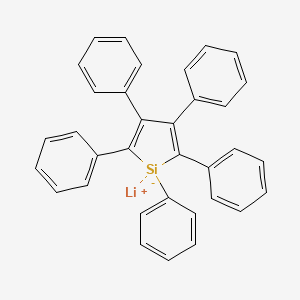

![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)

![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
